Acide tétraéthylcalcéine

Vue d'ensemble

Description

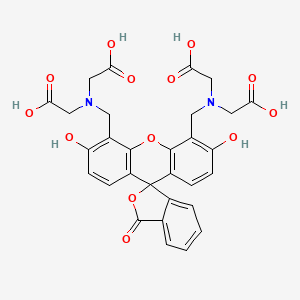

Calcein tetraethyl acid is a useful research compound. Its molecular formula is C30H26N2O13. The purity is usually 97%min.

BenchChem offers high-quality Calcein tetraethyl acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcein tetraethyl acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bio-imagerie

L'acide tétraéthylcalcéine est largement utilisé comme colorant fluorescent en bio-imagerie en raison de sa capacité à émettre une forte fluorescence lorsqu'il est lié aux ions calcium {svg_1}. Cette propriété le rend particulièrement utile pour l'imagerie des processus et des structures cellulaires. Il a été utilisé dans de multiples thérapies guidées par la bio-imagerie, telles que la radiothérapie photothermique améliorée pour le cancer du poumon non à petites cellules {svg_2}.

Administration de médicaments

Dans le domaine de l'administration de médicaments, l'this compound sert de marqueur visuel pour suivre la libération et la distribution des médicaments dans les systèmes biologiques. Son encapsulation dans des hydrogels thermosensibles a été étudiée pour l'administration localisée de médicaments, permettant la surveillance en temps réel de la libération du médicament {svg_3}. De plus, il a été incorporé dans des cadres métallo-organiques pour la libération de médicaments déclenchée par les ultrasons {svg_4}.

Essais de viabilité cellulaire

L'this compound joue un rôle crucial dans les essais de viabilité cellulaire. Il est utilisé pour mesurer la prolifération cellulaire et la cytotoxicité. Le composé est non toxique et peut facilement pénétrer les membranes cellulaires, où il est converti par les estérases intracellulaires en un produit fluorescent, indiquant les cellules vivantes {svg_5} {svg_6}.

Sondes fluorescentes

En tant que sonde fluorescente, l'this compound a été utilisé pour détecter et mesurer divers ions, tels que le fer ferrique, dans des échantillons biologiques. Ses propriétés de fluorescence changent lors de la liaison à des ions spécifiques, ce qui peut être mesuré quantitativement {svg_7}. Cette application est cruciale pour les études sur la nutrition et le métabolisme du fer.

Nanomédecine

En nanomédecine, l'this compound est utilisé pour évaluer la toxicité et la biodistribution des nanoparticules, telles que les nanodiamants. Lorsqu'il est couplé à ces nanoparticules, il aide à évaluer leur profil de sécurité et la manière dont elles sont traitées par l'organisme {svg_8}. Ceci est essentiel pour le développement d'applications de nanomédecine telles que l'administration de médicaments et les biomarqueurs.

Ingénierie tissulaire

L'this compound est également un outil essentiel en ingénierie tissulaire, en particulier dans les protocoles de coloration vivant/mort pour les supports tridimensionnels. Il permet d'évaluer la viabilité des cellules au sein des échafaudages et des tissus, ce qui est un facteur clé dans la réussite des applications d'ingénierie tissulaire {svg_9}.

Mécanisme D'action

Target of Action

Calcein tetraethyl acid, also known as fluorexon , is a fluorescent dye that is primarily used as an indicator of lipid vesicle leakage . It is commonly used in biology as it can be transported through the cellular membrane into live cells . This makes it useful for testing cell viability and for short-term labeling of cells .

Mode of Action

Calcein tetraethyl acid interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . This interaction is crucial for its function as a cell viability indicator. The non-fluorescent calcein AM is converted by esterases into calcein, a process that occurs only in living cells that possess sufficient esterases .

Biochemical Pathways

It is known that the compound’s fluorescence is directly sensitive to ions such as ca2+, mg2+, zn2+, and others only at strongly alkaline ph . This suggests that it may interact with these ions within the cell, potentially affecting related biochemical pathways.

Pharmacokinetics

It is known that the compound can be transported into cells, where it interacts with intracellular esterases . The cellular uptake of calcein from the calcein-loaded liposome was about 1.08-fold than that from the calcein solution at 10 µM for a 2 h incubation time .

Result of Action

The primary result of calcein tetraethyl acid’s action is the production of a strongly fluorescent compound within the cytoplasm of live cells . This fluorescence can be used to indicate cell viability, as dead cells lack the active esterases required to convert calcein AM into calcein .

Action Environment

The action of calcein tetraethyl acid can be influenced by environmental factors such as pH and ion concentrations . For example, its fluorescence is directly sensitive to ions only at strongly alkaline pH . Additionally, calcein self-quenches at concentrations above 70 mM, which can affect its function as an indicator of lipid vesicle leakage .

Analyse Biochimique

Biochemical Properties

Calcein tetraethyl acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used as a self-quenching probe . When used in biology, it can be transported through the cellular membrane into live cells, making it useful for testing cell viability and for short-term labeling of cells .

Cellular Effects

Calcein tetraethyl acid has profound effects on various types of cells and cellular processes. It influences cell function by acting as an indicator of lipid vesicle leakage . In the presence of high voltage pulses, it can induce instant extraction due to reversible electroporation .

Molecular Mechanism

The mechanism of action of Calcein tetraethyl acid is quite intriguing. It exerts its effects at the molecular level through binding interactions with biomolecules. For instance, it forms a bond with Ca2+ and emits a green fluorescence when the calcein complex is excited by blue light .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcein tetraethyl acid change over time. It has been observed that high voltage pulses induce instant extraction due to reversible electroporation . Subsequent leakage over time was only observed when specific conditions were met .

Dosage Effects in Animal Models

The effects of Calcein tetraethyl acid vary with different dosages in animal models. For instance, a study found that a dose of 25 mg/kg was established as an efficacious and safe dose for animal studies .

Metabolic Pathways

Calcein tetraethyl acid is involved in several metabolic pathways. It is known to interact with enzymes and cofactors. For instance, it has been observed that palmitate induces ER-stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol .

Transport and Distribution

Calcein tetraethyl acid is transported and distributed within cells and tissues. It is known to interact with transporters and binding proteins. For instance, it has been observed that calcein influx from seawater to the extracellular calcifying medium could be detected by changes in calcein influx rates .

Subcellular Localization

The subcellular localization of Calcein tetraethyl acid and its effects on activity or function are quite significant. It is known to be transported through the cellular membrane into live cells . This makes it useful for testing cell viability and for short-term labeling of cells .

Propriétés

IUPAC Name |

2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13/c33-21-7-5-19-27(16(21)9-31(11-23(35)36)12-24(37)38)44-28-17(10-32(13-25(39)40)14-26(41)42)22(34)8-6-20(28)30(19)18-4-2-1-3-15(18)29(43)45-30/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUIOAAOQUWUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)CN(CC(=O)O)CC(=O)O)OC5=C3C=CC(=C5CN(CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401917 | |

| Record name | 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36352-49-5, 207124-64-9 | |

| Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxymethyl)-, calcium potassium salt (2:5:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium pentacalcium tetrahydrogen bis[N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxylatomethyl)aminoacetate]] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

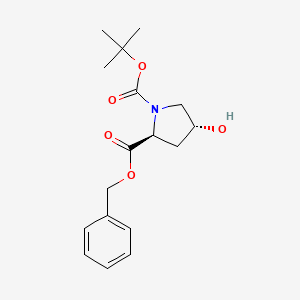

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)

![(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613699.png)

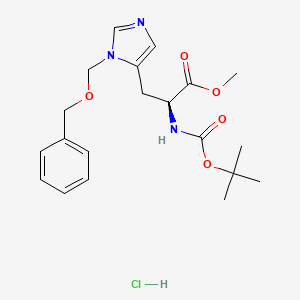

![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)

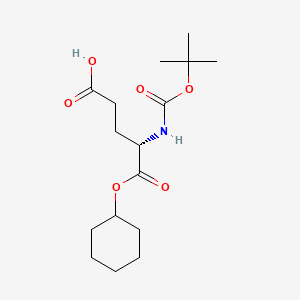

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)